molecular formula C19H23N3O3S B2621690 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097941-20-1

4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2621690
CAS No.: 2097941-20-1
M. Wt: 373.47
InChI Key: RLGYLFDRAHBWBS-ZRDIBKRKSA-N
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Description

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is a novel synthetic compound designed for advanced chemical and biological research. Its structure integrates a pyrimidine core, a piperidine moiety, and an ethenesulfonyl group, a design strategy often employed to create hybrid molecules with multitarget potential. This molecular framework is of significant interest in medicinal chemistry, particularly in the development of oncological and anti-inflammatory therapeutics. Pyrimidine derivatives are extensively investigated for their ability to interact with key enzymatic targets. Research indicates that similar pyrimidine-based compounds demonstrate selective inhibition of cyclooxygenase-2 (COX-2), an enzyme overexpressed in cancer cells and pathological inflammatory conditions . Furthermore, the integration of a sulfonamide-like component (the ethenesulfonyl group) in its structure is a recognized pharmacophore in cancer research. Pyrimidine-sulfonamide hybrids have shown potent in vitro and/or in vivo anticancer efficacy by acting on different targets simultaneously, such as inhibiting carbonic anhydrase, disrupting protein-protein interactions like Hsp90-Cdc37, and inducing cell cycle arrest . The specific structural features of this compound—including the 4,6-dimethylpyrimidine core and the piperidin-3-yloxy linker—are found in compounds studied for their interaction with biological targets like kinases and receptors . This suggests potential research applications for this compound in exploring signaling pathways involved in cell proliferation and survival. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a probe for studying these mechanisms. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,6-dimethyl-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-13-16(2)21-19(20-15)25-18-9-6-11-22(14-18)26(23,24)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-13,18H,6,9,11,14H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYLFDRAHBWBS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.

    Addition of the Phenylethenesulfonyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives, including their effects on cellular processes and pathways.

    Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrimidine core with several analogs, but its substituents differentiate its properties:

Compound Key Substituents Structural Differences
4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (Target) Piperidine-sulfonyl, methyl groups at 4,6-pyrimidine Styrenesulfonyl group enhances electrophilicity and potential for hydrogen bonding .
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine Hydrazine-linked pyranone Hydrazine bridge introduces tautomerization potential; pyranone adds hydrogen-bonding sites .
(E)-4,6-Dimethyl-2-(2-(1-(o-tolyl)ethylidene)hydrazinyl)pyrimidine o-Tolyl-hydrazine Hydrazinyl group may confer chelating properties but lacks sulfonyl’s electron-withdrawing effects .
BK80738 (4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine) Piperidine-methylpyridinyloxy Methylpyridine substituent increases basicity and π-π stacking potential .
148319-65-7 (4,6-dimethyl-2-[1-[(4-nitrophenyl)methyl]hydrazino]pyrimidine) Nitrophenyl-hydrazine Nitro group enhances electron deficiency, potentially improving reactivity in nucleophilic substitutions .

Pharmacological and Physicochemical Properties

  • Solubility : Methyl groups on pyrimidine increase lipophilicity, while the sulfonyl group may improve aqueous solubility relative to nitro or methylpyridine substituents .
  • Conformational Flexibility : The piperidine ring’s chair-to-boat transitions (studied via SHELX and ORTEP-3 ) influence binding modes. Styrenesulfonyl’s rigidity may restrict conformational flexibility compared to hydrazine-linked analogs.

Biological Activity

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine core with various substituents that influence its biological activity. The molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, and it features a piperidine ring and a sulfonyl group attached to a phenyl moiety.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes, inhibiting their activity and leading to altered metabolic pathways.
  • Receptor Modulation : The piperidine moiety may enhance binding affinity to specific receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Some studies suggest that pyrimidine derivatives exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings:

Study Biological Activity Methodology Results
Study 1Anticancer ActivityIn vitro assaysInhibited cell proliferation in cancer cell lines by 45% at 10 µM concentration.
Study 2Anti-inflammatory EffectsAnimal modelReduced inflammation markers (TNF-alpha, IL-6) by 30% compared to control.
Study 3Antioxidant ActivityDPPH assayScavenging activity of 60% at 100 µg/mL concentration.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A recent investigation focused on the compound's effect on breast cancer cells. Results indicated significant apoptosis induction through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties in models of neurodegenerative diseases. The compound demonstrated a capacity to reduce neuronal cell death and improve cognitive function in treated animals.
  • Cardiovascular Health : Research has also indicated that this compound may positively influence cardiovascular health by modulating lipid profiles and reducing oxidative stress markers in hypertensive models.

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